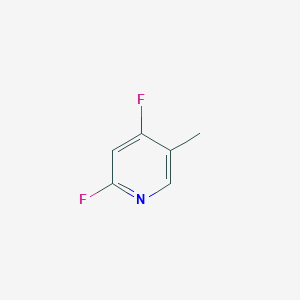
(4-Methoxyquinolin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyquinolin-2-yl)methanol is an organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyquinolin-2-yl)methanol typically involves the reaction of 4-methoxyquinoline with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the quinoline nitrogen attacks the electrophilic carbon of formaldehyde, followed by proton transfer and subsequent reduction to yield the methanol derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but often employs continuous flow reactors to enhance yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reduction step, ensuring efficient conversion and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding quinoline aldehyde or quinoline carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form the corresponding quinoline amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation can yield quinoline aldehyde or quinoline carboxylic acid.
- Reduction can produce quinoline amine.
- Substitution reactions can introduce halogens or other functional groups onto the quinoline ring.
科学研究应用
Chemistry: (4-Methoxyquinolin-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the construction of complex molecular architectures.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a scaffold for the development of new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential use in treating diseases such as malaria and cancer. Its ability to interact with biological targets makes it a valuable lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (4-Methoxyquinolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death. In medicinal applications, it may interact with DNA or proteins, disrupting cellular processes and inducing apoptosis in cancer cells.
相似化合物的比较
Quinoline: A parent compound with a similar structure but lacking the methoxy and methanol functional groups.
4-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.
Quinine: A naturally occurring alkaloid with a methoxyquinoline structure, used as an antimalarial agent.
Uniqueness: (4-Methoxyquinolin-2-yl)methanol is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the methanol group provides a site for further chemical modification.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
(4-methoxyquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-6-8(7-13)12-10-5-3-2-4-9(10)11/h2-6,13H,7H2,1H3 |
InChI 键 |
XXWJSGLSCJRCSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC2=CC=CC=C21)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)


